2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide, commonly known as DMPP, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. DMPP is a synthetic compound that belongs to the class of amides and is commonly used as a research tool in the field of neuroscience and pharmacology.
Mechanism of Action
DMPP acts as an agonist of nAChRs, which are ionotropic receptors that are widely distributed in the central and peripheral nervous systems. DMPP binds to the α4β2 subtype of nAChRs, which are the most abundant subtype in the brain. The binding of DMPP to nAChRs leads to the activation of the receptor and the subsequent influx of cations, such as calcium and sodium, into the cell. This influx of cations leads to the depolarization of the cell membrane and the initiation of an action potential.
Biochemical and Physiological Effects:
DMPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the modulation of pain perception. DMPP has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMPP in lab experiments is its high potency and selectivity for the α4β2 subtype of nAChRs. This allows researchers to study the function of this specific receptor subtype without interference from other receptor subtypes. However, one limitation of using DMPP is its short duration of action, which can make it difficult to study the long-term effects of nAChR activation.
Future Directions
There are several future directions for the study of DMPP, including the development of new nAChR modulators based on the structure of DMPP, the investigation of the neuroprotective effects of DMPP in human clinical trials, and the study of the role of nAChRs in various neurological and psychiatric disorders. Additionally, the development of new methods for the delivery of DMPP to the brain could lead to new therapeutic strategies for the treatment of neurological diseases.
Synthesis Methods
DMPP is synthesized by reacting 2-(2,3-dimethylphenoxy)acetic acid with 4-(4-methyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DMPP as a white powder with a melting point of 184-185°C.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. DMPP is commonly used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. DMPP is also used as a positive control in the evaluation of nAChR modulators and as a reference compound for the development of new drugs.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16-6-5-7-21(17(16)2)27-18(3)22(26)23-19-8-10-20(11-9-19)25-14-12-24(4)13-15-25/h5-11,18H,12-15H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWIQSQGSTUWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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